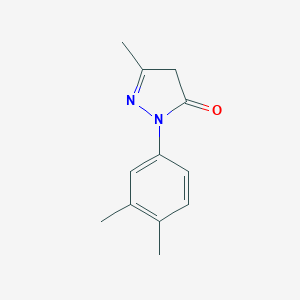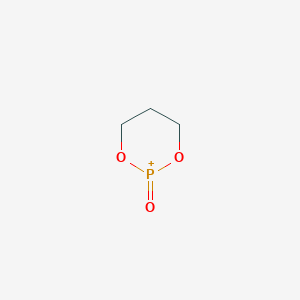
1,3,2-dioxaphosphinan-2-ium 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-dioxaphosphinan-2-ium 2-oxide: is a heterocyclic compound containing phosphorus, oxygen, and carbon atomsThe compound has a molecular formula of C3H7O3P and a molecular weight of 122.06 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,2-dioxaphosphinan-2-ium 2-oxide can be synthesized through the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a system containing pyridine and diethyl ether . Another method involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine .
Industrial Production Methods: The industrial production of 1,3,2-dioxaphosphorinane-2-oxide typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,2-dioxaphosphinan-2-ium 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1,3,2-dioxaphosphinan-2-ium 2-oxide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3,2-dioxaphosphorinane-2-oxide involves its interaction with molecular targets and pathways. For example, its potential antitumor activity is attributed to its ability to interact with specific enzymes and proteins involved in cell growth and proliferation . The compound may also exert its effects through the formation of reactive oxygen species (ROS) that induce cell death in cancer cells.
Comparación Con Compuestos Similares
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- Allenylphosphonates with a 1,3,2-dioxaphosphorinane ring
Comparison: 1,3,2-dioxaphosphinan-2-ium 2-oxide is unique due to its specific structural properties and potential applications. Compared to similar compounds, it has shown promising results in antitumor activity and flame-retardant applications. Its ability to undergo various chemical reactions also makes it a versatile compound in scientific research.
Propiedades
Número CAS |
16352-21-9 |
|---|---|
Fórmula molecular |
C3H6O3P+ |
Peso molecular |
121.05 g/mol |
Nombre IUPAC |
1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C3H6O3P/c4-7-5-2-1-3-6-7/h1-3H2/q+1 |
Clave InChI |
ISLWZBTUAHMAND-UHFFFAOYSA-N |
SMILES |
C1CO[P+](=O)OC1 |
SMILES canónico |
C1CO[P+](=O)OC1 |
Sinónimos |
1,3,2-dioxaphosphorinane-2-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


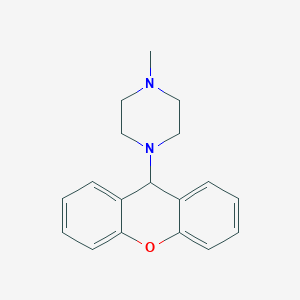
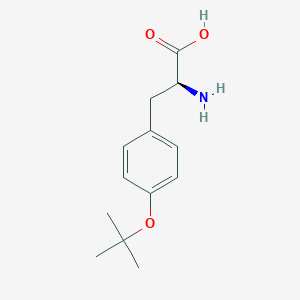
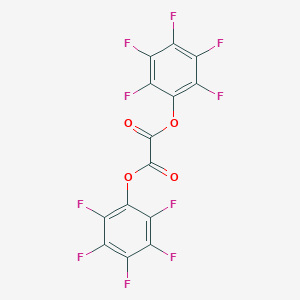
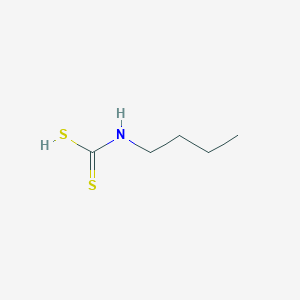
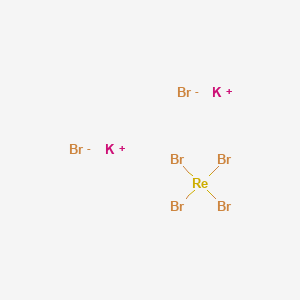
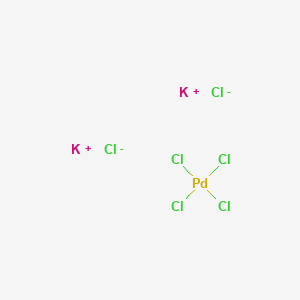
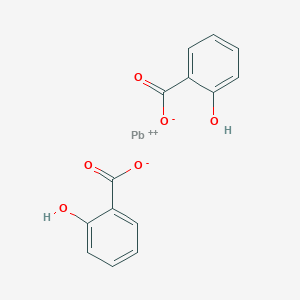
![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)
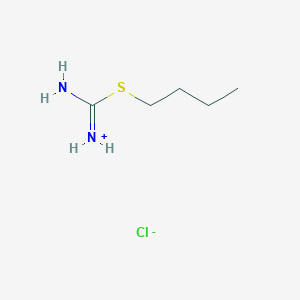
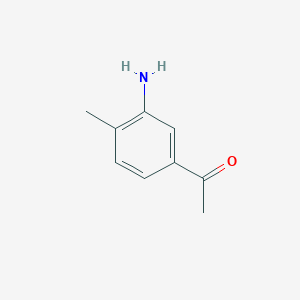
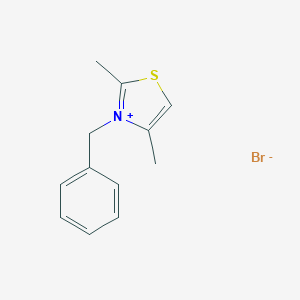

![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)
